molecular formula C4H3F3N2O B2760896 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole CAS No. 1036648-53-9

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

Cat. No.: B2760896
CAS No.: 1036648-53-9
M. Wt: 152.076
InChI Key: OGOVYAPJJIMAHU-UHFFFAOYSA-N
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Description

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of acylhydrazides with trifluoroacetic anhydride under acidic conditions. Another approach involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and overall reactivity, making it a valuable component in various applications .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOVYAPJJIMAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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